3-phenyl-N-(3-pyridinylmethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Overview
Description
The compound belongs to a class of molecules that are often explored for their potential in various applications, including medicinal chemistry due to their unique structural features and biological activities. Such compounds frequently contain heterocyclic cores, which are pivotal for their chemical and biological functions.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, starting from basic building blocks like bromophenyl derivatives, ethyl oxo-phenylpropanoates, and hydrazine hydrate, leading to complex structures through cyclization, condensation, and rearrangement reactions (Gad-Elkareem et al., 2011). These processes highlight the versatility and complexity of synthesizing such intricate molecules.
Molecular Structure Analysis
Structural analysis often employs techniques like NMR spectroscopy, X-ray crystallography, and computational methods to elucidate the configuration and conformation of molecules. For instance, derivatives of thieno[2,3-b]pyridines and their fused systems have been structurally characterized to confirm their stereochemistry and molecular frameworks (Vasilin et al., 2014).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including alkylation, cyclization, and condensation, to form a wide range of derivatives with potential biological activities. Their chemical reactivity is often influenced by the presence of electron-rich heteroatoms and the configuration of the heterocyclic core (Dyachenko et al., 2019).
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, highlighting the potential antimicrobial activities of these compounds. The synthesized compounds were screened in vitro for their antimicrobial properties, indicating their relevance in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antiproliferative Activity
Another focus of research is on the synthesis of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, a class of compounds known for their antiproliferative effects against the phospholipase C enzyme. Modifying key functional groups of these compounds has shown to influence their activity, providing insights into structure-activity relationships and the development of more effective antiproliferative agents (van Rensburg, Leung, Haverkate, Eurtivong, Pilkington, Reynisson, & Barker, 2017).
Antifungal Activity
The investigation of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids, and related compounds, for their antifungal activity against phytopathogenic fungi represents another significant area of application. These studies provide valuable information on the sensitivity of various fungi to the tested substances and contribute to the search for new antifungal agents (Vicentini, Romagnoli, Andreotti, & Mares, 2007).
Synthetic Methodologies
Research into the synthesis of isoxazolo and pyrazolo pyridines using hypervalent iodine reagent illustrates the development of novel synthetic methodologies. Such studies are crucial for expanding the toolkit available for the synthesis of complex heterocyclic compounds, potentially leading to new drug candidates (Reddy, Narsaiah, & Venkataratnam, 1997).
properties
IUPAC Name |
3-phenyl-N-(pyridin-3-ylmethyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2S/c28-22(25-14-15-6-4-10-24-13-15)17-12-18(19-9-5-11-30-19)26-23-20(17)21(27-29-23)16-7-2-1-3-8-16/h1-13H,14H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWDQYIPXUBUCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CS4)C(=O)NCC5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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